7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine
Description
- Chemical Identity and Nomenclature of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine
1.1 Systematic IUPAC Nomenclature and Structural Representation
The IUPAC name This compound reflects its fused heterocyclic core and substituent positions. The parent structure, imidazo[4,5-b]pyridine , consists of a five-membered imidazole ring fused to a six-membered pyridine ring at positions 4 and 5 (relative to the pyridine numbering). The "b" designation indicates the pyridine nitrogen is adjacent to the fusion site.
The substituents are:
- A bromomethyl group (-CH2Br) at position 7 of the imidazo[4,5-b]pyridine system.
- A trityl group (-C(C6H5)3) at position 3, which is a triphenylmethyl substituent.
The structural formula is represented by the SMILES notation:
BrCC1=C2C(=NC=C1)N(C=N2)C(C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1.
1.2 CAS Registry Number and Alternative Chemical Identifiers
- CAS Registry Number : 618900-48-4.
- MDL Number : MFCD16658590.
- Synonym : 7-(Bromomethyl)-3-triphenylmethyl-3H-imidazo[4,5-b]pyridine.
- Catalog Numbers : CS-0050085 (ChemScene), 1791EA (AKSci).
1.3 Molecular Formula and Weight Analysis
| Component | Contribution to Molecular Weight |
|---|---|
| Carbon (26) | 26 × 12.01 = 312.26 g/mol |
| Hydrogen (20) | 20 × 1.008 = 20.16 g/mol |
| Bromine (1) | 1 × 79.90 = 79.90 g/mol |
| Nitrogen (3) | 3 × 14.01 = 42.03 g/mol |
| Total | 454.35 g/mol |
Properties
IUPAC Name |
7-(bromomethyl)-3-tritylimidazo[4,5-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20BrN3/c27-18-20-16-17-28-25-24(20)29-19-30(25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23/h1-17,19H,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHUHGSWXTMYGDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC5=C(C=CN=C54)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Formation: Synthesis of Imidazo[4,5-b]pyridine Ring
The initial step in the preparation of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine involves the formation of the imidazo[4,5-b]pyridine core. This is typically achieved through cyclization reactions involving suitable pyridine and imidazole precursors. The cyclization forms the fused heterocyclic system essential for the compound's biological activity.
- Starting materials: Pyridine derivatives functionalized to allow cyclization.
- Reaction conditions: Acidic or basic catalysis, depending on the precursor functionalities.
- Outcome: Formation of the imidazo[4,5-b]pyridine ring system with a free site at the 7th position for further substitution.
Introduction of the Trityl Group at the 3rd Position
Following the core formation, the 3rd position of the imidazo[4,5-b]pyridine ring is functionalized with a trityl (triphenylmethyl) group. This bulky protecting group is introduced to modulate the compound’s properties and facilitate subsequent reactions.
- Method: N-alkylation or nucleophilic substitution using trityl chloride or trityl bromide reagents.
- Solvents: Typically carried out in aprotic solvents such as dichloromethane or tetrahydrofuran.
- Catalysts/Base: Use of bases like triethylamine to scavenge released acid and promote substitution.
- Purification: Column chromatography to isolate the tritylated intermediate.
The critical step in the synthesis is the introduction of the bromomethyl group at the 7th position of the imidazo[4,5-b]pyridine ring. This is generally performed via bromination of a methyl or hydroxymethyl precursor.
- Precursor: 7-methyl or 7-hydroxymethyl imidazo[4,5-b]pyridine derivative.
- Reagents: N-bromosuccinimide (NBS) or elemental bromine in the presence of radical initiators or Lewis acids.
- Conditions: Controlled temperature to avoid overbromination, often under inert atmosphere.
- Mechanism: Radical bromination or electrophilic substitution at the benzylic position.
- Outcome: Selective formation of the 7-(bromomethyl) substituent.
Summary of Preparation Steps in Tabular Form
| Step | Transformation | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form imidazo[4,5-b]pyridine core | Pyridine derivatives, acid/base catalyst | Forms fused heterocyclic core |
| 2 | Introduction of trityl group at 3rd position | Trityl chloride/bromide, base (e.g., triethylamine), aprotic solvent | Protecting group installation |
| 3 | Bromination at 7th position | N-bromosuccinimide (NBS) or Br2, radical initiator, inert atmosphere | Selective bromomethyl substitution |
Research Findings and Industrial Relevance
- The synthetic route is designed to maximize yield and purity, essential for the compound’s use in medicinal chemistry research.
- The trityl group serves both as a protective and steric-modulating moiety, facilitating selective functionalization.
- Bromination at the 7th position is a key functionalization step allowing further derivatization or use as a reactive intermediate.
- The process has been optimized for industrial scalability, with patents describing efficient bromination and cyclization methods that minimize by-products and improve safety profiles.
Challenges and Optimization Strategies
- Selectivity: Achieving selective bromination without affecting other sensitive positions requires precise control of reaction conditions.
- Purification: The presence of bulky trityl groups complicates purification, often necessitating advanced chromatographic techniques.
- Stability: Bromomethyl groups are reactive and require careful handling to prevent decomposition or side reactions.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can lead to the formation of different derivatives with altered properties.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can introduce carboxyl or hydroxyl groups.
Scientific Research Applications
Synthesis of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine
The synthesis of this compound typically involves the bromomethylation of the imidazo[4,5-b]pyridine core. Various synthetic routes have been documented, including:
- Condensation Reactions : These are often employed to construct the imidazopyridine framework through multi-component reactions.
- Functionalization : The introduction of trityl groups enhances the compound's stability and biological activity.
Anticancer Properties
Research has indicated that imidazo[4,5-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- Kinase Inhibition : Compounds in this class have been shown to inhibit various kinases implicated in cancer progression. A study demonstrated that certain derivatives effectively reduced cell proliferation in cancer cell lines by targeting specific kinase pathways .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored:
- Fungicidal Activity : Derivatives have shown promising fungicidal effects against pathogens such as Puccinia polysora and Rhizoctonia solani, with efficacy rates ranging from 30% to 85% at specific concentrations .
Antiviral Activity
The compound has been investigated for its antiviral properties:
- Inhibition of Hepatitis B Virus : A series of studies identified that certain substitutions on the imidazo[4,5-b]pyridine scaffold could enhance activity against Hepatitis B virus, with some derivatives exhibiting competitive inhibition comparable to standard treatments .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives:
| Substituent Position | Modification Type | Observed Activity |
|---|---|---|
| Position 2 | Alkyl Linker | Enhanced antiviral activity against HBV |
| Position 5 | Aromatic Substitution | Increased anticancer potency |
| Trityl Group | Stabilization | Improved solubility and bioavailability |
Case Studies
Several case studies highlight the applications and effectiveness of this compound:
- Anticancer Study : A derivative was synthesized and tested against ovarian cancer cell lines, showing a significant reduction in cell viability compared to untreated controls.
- Antimicrobial Screening : A set of imidazopyridine derivatives were screened against common fungal pathogens, revealing several candidates with potent activity suitable for agricultural applications.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or nucleic acids, leading to the modulation of their activity. The trityl group may enhance the compound’s stability and facilitate its interaction with hydrophobic regions of target molecules. The exact pathways and targets depend on the specific biological context and the nature of the compound’s derivatives .
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazo[4,5-b]pyridine core is a versatile scaffold for designing compounds with diverse biological activities. Below is a comparative analysis of key analogues:
Kinase Inhibitors with Pyrazole Substituents
- 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine derivatives (e.g., compounds 7a–e):
- Substituents : Pyrazol-4-yl group at C7, with variations in the pyrazole ring (e.g., 1-benzyl, 1,3-dimethyl) .
- Activity : These derivatives inhibit Aurora kinases (e.g., Aurora-A) and exhibit selectivity dependent on substituent interactions with the DFG motif or Thr217 . For example, compound 7a showed dual FLT3/Aurora kinase inhibition, while others demonstrated promiscuous kinase activity .
- Key Difference : Unlike the bromomethyl group in the target compound, the pyrazole moiety enables direct interactions with kinase active sites, influencing selectivity .
Antimicrobial and Anticancer Derivatives
- 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine: Substituents: Bromo at C6, prop-2-ynyl at N3 . Key Difference: Substitutions at C6 (vs. C7 in the target compound) alter electronic properties and biological targeting .
2,3-Diaryl-3H-imidazo[4,5-b]pyridine derivatives :
Serotonin Receptor Modulators
- 2-Ethyl-3-(3-fluorobenzyl)-7-(piperazin-1-yl)-3H-imidazo[4,5-b]pyridine :
- Substituents : Piperazine at C7, fluorobenzyl at N3 .
- Activity : Acts as a 5-HT₆ receptor partial inverse agonist (Ki = 6 nM) with favorable metabolic stability and BBB permeability .
- Key Difference : The piperazine group enhances CNS activity, whereas the trityl group in the target compound may limit BBB penetration due to bulkiness .
Physicochemical and Structural Comparisons
Table 1: Key Properties of Selected Analogues
Key Observations :
Positional Effects : Substitutions at C7 (e.g., bromomethyl, pyrazole, nitro) vs. C6 (bromo) influence electronic distribution and biological targeting .
Trityl Group Impact : The bulky trityl group in the target compound may enhance metabolic stability but reduce solubility compared to smaller substituents like methyl or propynyl .
Bromomethyl Reactivity : The bromomethyl group offers a versatile site for further derivatization, contrasting with inert groups like methyl or pre-functionalized moieties (e.g., pyrazole) .
Biological Activity
7-(Bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and the mechanisms underlying its activity, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C26H20BrN3
- Molecular Weight : 454.37 g/mol
- CAS Number : 618900-48-4
- Purity : 97% .
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate bromomethylation of imidazo[4,5-b]pyridine derivatives. This synthetic route allows for the introduction of the bromomethyl group at the 7-position while maintaining the integrity of the trityl group at position 3.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazo[4,5-b]pyridine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant antibacterial properties against various Gram-positive bacteria. For instance, compounds similar in structure have shown Minimum Inhibitory Concentrations (MICs) ranging from low to mid-single digits in micrograms per milliliter against pathogens such as Staphylococcus aureus and Streptococcus pneumoniae .
The proposed mechanisms for the biological activity of imidazo[4,5-b]pyridine derivatives include:
- Inhibition of Protein Synthesis : These compounds may interfere with bacterial ribosomal function.
- Biofilm Disruption : Some derivatives exhibit strong antibiofilm activity, essential for overcoming bacterial resistance mechanisms .
Study 1: Antibacterial Evaluation
In a comparative study of various imidazo[4,5-b]pyridine derivatives, it was found that certain structural modifications significantly enhanced antibacterial efficacy. The introduction of electronegative groups like fluorine improved binding affinity to bacterial targets .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 2 | S. pneumoniae |
| Compound B | 8 | S. aureus |
| Compound C | 16 | E. faecalis |
Study 2: Biofilm Formation Inhibition
A study focusing on biofilm inhibition demonstrated that several derivatives exhibited MBICs (Minimum Biofilm Inhibitory Concentrations) significantly lower than their MICs. For example, a compound structurally similar to this compound showed an MBIC of 0.5 µg/mL against S. pneumoniae, indicating strong biofilm inhibition without affecting overall bacterial growth .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(bromomethyl)-3-trityl-3H-imidazo[4,5-b]pyridine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via alkylation of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives using phase-transfer catalysis (PTC) with alkyl halides (e.g., 1-(bromomethyl)-4-methylbenzene). Key conditions include solvents like DMF, catalysts such as tetra--butylammonium bromide, and controlled stoichiometry (1.2 equivalents of alkylating agents). Yield optimization requires monitoring reaction progress via TLC and purification via column chromatography (hexane/ethyl acetate gradients) .
- Data : Typical yields range from 10–49%, with regioisomer formation dependent on alkylation site (N3 vs. N4) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
- Methodology : Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromomethyl resonance at δ 4.3–4.5 ppm) .
- X-ray Crystallography : Resolves regioselectivity (e.g., planar imidazo[4,5-b]pyridine core with dihedral angles <25° between fused rings) .
- Mass Spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
Q. What protocols ensure safe handling and storage of this brominated compound?
- Methodology : Use inert atmosphere (N/Ar) during reactions to prevent decomposition. Store at 2–8°C in amber vials to avoid light/thermal degradation. Safety measures include PPE (gloves, goggles), fume hoods, and spill containment with activated carbon .
Advanced Research Questions
Q. How does the bromomethyl substituent influence reactivity in nucleophilic substitution reactions?
- Mechanistic Insight : The bromine at C7 acts as a leaving group, enabling nucleophilic displacement with amines, thiols, or azides. Reactivity is enhanced in polar aprotic solvents (DMF, DMSO) with bases like KCO. Computational studies (DFT) suggest transition-state stabilization via resonance in the imidazo[4,5-b]pyridine system .
- Example : Reaction with benzyl azide under reflux (72 h, EtOH) yields triazole-functionalized derivatives for bioactivity screening .
Q. What experimental designs are used to resolve contradictions in regioselectivity during alkylation?
- Contradiction Analysis : Conflicting reports on N3 vs. N4 alkylation arise from solvent polarity and catalyst choice. For example:
- N3-Alkylation : Dominates in DMF with PTC, favoring steric accessibility of N3 .
- N4-Alkylation : Observed in EtOH with excess alkyl halides, driven by electronic effects .
Q. How is this compound utilized in medicinal chemistry, and what are key assay design considerations?
- Application : As a purine analog, it inhibits kinases (e.g., EGFR) and DNA repair enzymes. Assays include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
